molecular formula C11H13F3N2 B13092294 (R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline

(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline

Cat. No.: B13092294
M. Wt: 230.23 g/mol
InChI Key: CLJVIYRZQWRFSW-SNVBAGLBSA-N
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Description

®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is a chemical compound that features a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline typically involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This process can be carried out in a microchannel reactor under visible light conditions, making it a green and efficient method .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and reagents is emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aniline ring.

Scientific Research Applications

®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

4-[(2R)-2-(trifluoromethyl)pyrrolidin-1-yl]aniline

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)10-2-1-7-16(10)9-5-3-8(15)4-6-9/h3-6,10H,1-2,7,15H2/t10-/m1/s1

InChI Key

CLJVIYRZQWRFSW-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=CC=C(C=C2)N)C(F)(F)F

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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